2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQIZQXSTJWMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation typically involves multi-step synthesis, starting from simple aromatic compounds.
Steps often include Friedel-Crafts acylation, followed by substitution reactions to introduce chlorine and amine functionalities.
Industrial Production Methods
For large-scale production, automated systems and continuous flow chemistry can be employed to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced, potentially altering its activity or stability.
Substitution: : Chlorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents: Potassium permanganate for oxidation, sodium borohydride for reduction.
Conditions: Vary based on desired reaction, often involving specific pH levels and temperatures.
Major Products
Oxidation typically yields sulfoxides or sulfones.
Reduction can lead to alcohols or amines, depending on the specific reduction pathway.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds related to 3,4-dihydroisoquinoline structures exhibit neuroprotective properties. Specifically, derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promise in enhancing dopaminergic signaling and inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dimethylamino group is believed to enhance the compound's lipophilicity, facilitating better cell membrane permeability and increasing cytotoxic effects on various cancer cell lines .
Synthetic Pathways
The synthesis of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide typically involves multi-step reactions starting from readily available isoquinoline derivatives. Key synthetic methods include:
- Condensation reactions involving amines and benzoyl chlorides.
- Reduction processes to achieve the desired dihydroisoquinoline structure .
Characterization Techniques
Characterization of the synthesized compound is performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structure.
- Mass Spectrometry (MS) for molecular weight determination.
- X-ray Crystallography for elucidating the three-dimensional structure .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound against specific targets:
- Acetylcholinesterase Inhibition : The compound has shown significant inhibition of acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown, which is beneficial for cognitive enhancement in Alzheimer's models .
- Cytotoxicity Assays : Various cancer cell lines have been tested for sensitivity to the compound, with results indicating a dose-dependent cytotoxic effect .
Case Study: Neurodegenerative Diseases
A study investigated the effects of this compound on a model of Parkinson's disease, demonstrating its potential to improve motor function and reduce neuroinflammation through modulation of dopaminergic pathways .
Case Study: Cancer Research
In another study focusing on breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .
Data Summary Table
Mechanism of Action
Mechanism
Interacts with specific molecular targets, such as enzymes or receptors, altering their activity. Molecular Targets and Pathways :
The exact pathways depend on its application; for therapeutic use, it may inhibit or activate specific biological pathways.
Comparison with Similar Compounds
Comparison
Similar compounds include other benzamides and isoquinoline derivatives.
Similar Compounds
N-Benzylbenzamide
2-Chloro-N-(2-(dimethylamino)ethyl)benzamide
This article should provide a solid overview of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide, covering its synthesis, reactions, applications, and comparisons. Dive in and explore the fascinating world of organic chemistry!
Biological Activity
The compound 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is part of a broader class of compounds derived from 3,4-dihydroisoquinoline structures. These compounds have garnered attention due to their potential therapeutic applications, particularly in neurodegenerative diseases and as inhibitors for various enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 348.87 g/mol. The structure features a chloro group, a dimethylamino group, and a benzamide moiety attached to a 3,4-dihydroisoquinoline scaffold.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. In vitro assays have demonstrated that derivatives of this compound exhibit selective inhibition of BChE over acetylcholinesterase (AChE), which is crucial for developing therapeutics aimed at enhancing cholinergic signaling in the brain .
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (BChE/AChE) |
|---|---|---|---|
| Compound A | BChE | 2.68 ± 0.28 | 5.0 |
| Compound B | AChE | 13.4 ± 1.5 | - |
Neuroprotective Effects
The compound has also shown promising neuroprotective effects against amyloid-beta (Aβ)-induced toxicity in neuronal cell models. In studies using SH-SY5Y cells, treatment with the compound resulted in increased cell viability and reduced apoptosis compared to untreated controls .
Table 2: Neuroprotective Activity
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 84.74 ± 1.77 |
| 10 | 91.14 ± 1.25 |
The mechanism by which this compound exerts its biological effects appears to involve dual binding sites on BChE: the catalytic active site (CAS) and the peripheral anionic site (PAS). Molecular docking studies suggest that the structural features of the compound facilitate strong interactions with these sites, leading to effective inhibition .
Study on BChE Inhibition
In a study published in Molecules, researchers synthesized a series of compounds based on the isoquinoline structure and evaluated their inhibitory effects on BChE. The results indicated that modifications to the side chains significantly impacted both potency and selectivity . The most potent derivative exhibited an IC50 value of 2.68 µM against BChE.
Neuroprotection Against Aβ
Another study investigated the protective effects of this compound against Aβ-induced toxicity in SH-SY5Y cells. The results indicated that at concentrations of 5 µM and above, the compound significantly improved cell viability compared to controls treated with Aβ alone .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide, and how can statistical design of experiments (DoE) improve yield?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates (e.g., benzamide and dihydroisoquinoline moieties). Use coupling reactions like amide bond formation or nucleophilic substitution. To optimize conditions (solvent, temperature, catalysts), apply DoE principles such as factorial designs to minimize trial-and-error approaches. For example, a central composite design can explore interactions between variables like reaction time and stoichiometry, reducing the number of experiments while maximizing yield .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm connectivity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical assignment. Purity can be assessed via HPLC with UV/Vis or evaporative light scattering detection (ELSD). Cross-validate results with computational tools (e.g., density functional theory for NMR chemical shift prediction) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Compare energy profiles of competing pathways (e.g., SN2 vs. radical mechanisms). Use molecular dynamics simulations to assess solvent effects. Integrate findings with experimental kinetics data (e.g., Eyring plots) to validate the dominant mechanism. Tools like Gaussian or ORCA are recommended .
Q. What strategies address contradictory biological activity data in pharmacological studies?
- Methodological Answer : Conduct meta-analyses of dose-response curves across studies to identify outliers. Validate assay conditions (e.g., cell line viability, protein binding interference). Use cheminformatics tools to check for structural analogs with similar discrepancies. Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to reconcile conflicting results. Statistical methods like ANOVA with post-hoc tests can isolate confounding variables .
Q. How can structure-activity relationship (SAR) studies be designed to explore the benzamide moiety’s role in target binding?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogen replacement, alkyl chain variations). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with molecular docking (AutoDock Vina, Glide) to map interactions (e.g., hydrogen bonding with the chloro group). Corrogate data with free-energy perturbation (FEP) calculations to predict affinity changes .
Q. What experimental frameworks evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines. Expose the compound to buffers (pH 1–13) and temperatures (25–60°C). Monitor degradation via LC-MS and identify products (e.g., hydrolysis of the amide bond). Apply kinetic modeling (Arrhenius equation) to predict shelf life. Use DoE to simulate extreme storage conditions efficiently .
Q. How can pharmacokinetic (PK) studies balance in vitro and in vivo data for this compound?
- Methodological Answer : Use Caco-2 assays for intestinal permeability and microsomal stability tests (e.g., liver microsomes) to estimate metabolic clearance. Validate with rodent PK studies, collecting plasma samples for LC-MS/MS analysis. Apply physiologically based pharmacokinetic (PBPK) modeling (GastroPlus, SimCYP) to extrapolate human PK profiles. Adjust parameters like logP and pKa to improve bioavailability predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
